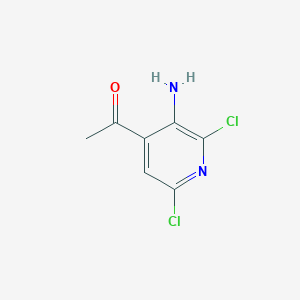![molecular formula C13H18N2O3S B1519035 2-氨基硫代甲酰基-N-[2-(3,4-二甲氧基苯基)乙基]乙酰胺 CAS No. 1038973-12-4](/img/structure/B1519035.png)
2-氨基硫代甲酰基-N-[2-(3,4-二甲氧基苯基)乙基]乙酰胺
描述
2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C13H18N2O3S and its molecular weight is 282.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
阿尔茨海默病的神经保护剂
这种化合物在阿尔茨海默病中显示出作为神经保护剂的潜力。 它可以与α7烟碱型乙酰胆碱受体(α7nAChR)结合,该受体与眼镜蛇毒素具有相同的结合位点 。 这种相互作用表明,它可能在减少β-淀粉样蛋白对神经细胞的毒性作用中发挥作用,从而为阿尔茨海默病治疗提供新的途径 .
抗炎活性
这种化合物的抗炎特性已通过实验得到证实。 研究表明,它具有显著的抗炎活性,这可能有利于治疗各种炎症性疾病 .
淀粉样蛋白相互作用
已观察到该化合物与淀粉样蛋白的直接相互作用,表明其有可能降低β-淀粉样蛋白对神经细胞的毒性。 这种特性与神经退行性疾病特别相关,因为淀粉样蛋白斑块是这些疾病的关键病理特征 .
认知功能改善
动物研究表明,这种化合物可以有效地改善学习能力和记忆能力。 这在认知障碍和痴呆症的背景下尤为重要,因为此类改善可以极大地提高患者的生活质量 .
.化学合成
作为化学合成中的结构单元,这种化合物的结构为创建各种衍生物提供了机会。 这些衍生物可能在药物化学和药物开发中具有多种应用 .
药理学研究
这种化合物的药理学特性正在研究其潜在的治疗应用。 它与各种受体和酶的相互作用可能导致开发用于治疗多种疾病的新药 .
药物设计与开发
由于该化合物与关键生物靶标的相互作用,它正在药物设计和开发的背景下进行研究。 其特性可能导致创建具有改善疗效和安全性特征的新型药物 .
属性
IUPAC Name |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-sulfanylidenepropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-13(16)8-12(14)19/h3-4,7H,5-6,8H2,1-2H3,(H2,14,19)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXRKNSMBVVMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC(=S)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)
![4-[2-(Thiomorpholin-4-yl)ethyl]aniline](/img/structure/B1518957.png)
![3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1518958.png)
![2-[3-(Methylcarbamoyl)phenoxy]acetic acid](/img/structure/B1518960.png)








